molecular formula C7H8O2 B041543 4-Hydroxybenzyl alcohol CAS No. 623-05-2

4-Hydroxybenzyl alcohol

Cat. No. B041543
Key on ui cas rn: 623-05-2
M. Wt: 124.14 g/mol
InChI Key: BVJSUAQZOZWCKN-UHFFFAOYSA-N
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Patent
US05523378

Procedure details

To a five-gallon stainless steel reactor, a solution of 4-hydroxyacetophenone (2500 g, 18.4 moles) and a 25% solution of sodium methoxide in methanol (39.1 g, 0.26 moles) in methanol (10,000 g, 312.5 moles), and palladium on carbon catalyst (ESCAT 10, 125 g) were charged. The reactor is purged three times with nitrogen (100 psi). Hydrogen is then charged to a pressure of 300 psi and the reactor is heated to 45° C. The temperature is maintained at 45° C. for three hours at a constant hydrogen pressure of 500 psi. The reactor is cooled to 30° C. and then discharged (12,245 g). The analysis of the solution gave a conversion of 97.6% and a selectivity of 96.0% (note Table 2).
Quantity
2500 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
312.5 mol
Type
reactant
Reaction Step One
Quantity
125 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].C[O-].[Na+].CO>[Pd]>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:2][OH:3])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2500 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
39.1 g
Type
reactant
Smiles
CO
Name
Quantity
312.5 mol
Type
reactant
Smiles
CO
Name
Quantity
125 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor is purged three times with nitrogen (100 psi)
ADDITION
Type
ADDITION
Details
Hydrogen is then charged to a pressure of 300 psi
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at 45° C. for three hours at a constant hydrogen pressure of 500 psi
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is cooled to 30° C.
CUSTOM
Type
CUSTOM
Details
The analysis of the solution gave a conversion of 97.6%

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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